molecular formula C27H35N3O3 B315737 N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE

N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE

Cat. No.: B315737
M. Wt: 449.6 g/mol
InChI Key: BLIRNJHYQVDYKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C27H35N3O3

Molecular Weight

449.6 g/mol

IUPAC Name

N-benzyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C27H35N3O3/c1-16-21(24(32)28-15-17-11-9-8-10-12-17)22(30-25(33)29-16)18-13-19(26(2,3)4)23(31)20(14-18)27(5,6)7/h8-14,22,31H,15H2,1-7H3,(H,28,32)(H2,29,30,33)

InChI Key

BLIRNJHYQVDYKM-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)NCC3=CC=CC=C3

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.

    Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base.

    Attachment of the 3,5-ditert-butyl-4-hydroxyphenyl group: This step involves the use of a suitable coupling reagent to attach the bulky phenolic group.

    Final modifications: Any remaining functional groups are modified to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions can be facilitated by using strong bases or acids, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as antioxidant or anti-inflammatory properties.

    Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N5-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE would depend on its specific application. For example, if used as an antioxidant, it would likely act by donating electrons to neutralize free radicals. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-hydroxyphenyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: Similar structure but lacks the bulky tert-butyl groups.

    4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: Similar structure but lacks the benzyl group.

Uniqueness

N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to the combination of its bulky tert-butyl groups, phenolic hydroxyl group, and benzyl group. This unique structure may confer specific properties, such as increased stability or reactivity, that are not present in similar compounds.

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